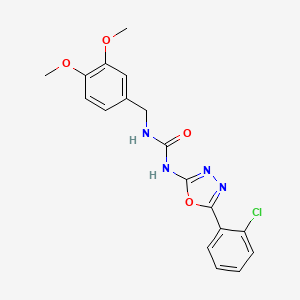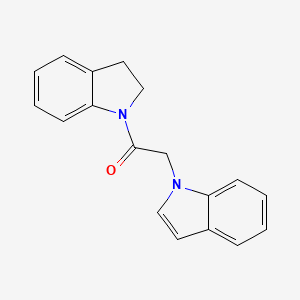
2-(1-methyl-1H-indazol-3-yl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-methyl-1H-indazol-3-yl)propan-2-amine is a compound with the CAS Number: 1539323-37-9 . It has a molecular weight of 189.26 . The compound is an oil at room temperature .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, which are related to the structure of this compound, has been reported in recent literature . The strategies include transition metal catalyzed reactions and reductive cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound is related to the class of organic compounds known as 3-alkylindoles . These compounds contain an indole moiety that carries an alkyl chain at the 3-position .Physical And Chemical Properties Analysis
This compound is an oil at room temperature . It has a molecular weight of 189.26 .Wissenschaftliche Forschungsanwendungen
Flavor Compound Generation and Degradation
Branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, are significant for flavor in various food products. The production and degradation of these aldehydes from amino acids have been extensively studied, highlighting the metabolic conversions and microbial compositions influencing their formation. This knowledge is crucial for controlling desired aldehyde levels in food, illustrating the importance of understanding chemical pathways in food science (Smit, Engels, & Smit, 2009).
Industrial Applications of Amino-1,2,4-triazoles
Amino-1,2,4-triazoles, closely related to the structure of interest, serve as raw materials in the fine organic synthesis industry. These compounds have widespread applications in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their versatility extends to analytical reagents, flotation agents, and components in heat-resistant polymers and fluorescent products. This review demonstrates the significant role of amino-1,2,4-triazoles in various industrial applications, underscoring the broader utility of nitrogen-containing compounds (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).
Pharmaceutical Applications of Indazole Derivatives
Indazole derivatives, including the compound of interest, have shown a wide range of biological activities, leading to novel therapeutic agents' development. This review covers patents from 2013 to 2017, highlighting the pharmacological importance of indazole scaffolds. These derivatives exhibit promising anticancer and anti-inflammatory activities, as well as applications in neurodegeneration and disorders involving protein kinases. The defined mechanisms of action for these compounds pave the way for new molecules with therapeutic properties (Denya, Malan, & Joubert, 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(1-methylindazol-3-yl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-11(2,12)10-8-6-4-5-7-9(8)14(3)13-10/h4-7H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPYIBKNGOPFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NN(C2=CC=CC=C21)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1539323-37-9 |
Source


|
| Record name | 2-(1-methyl-1H-indazol-3-yl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B2647956.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2647958.png)








![1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2647973.png)